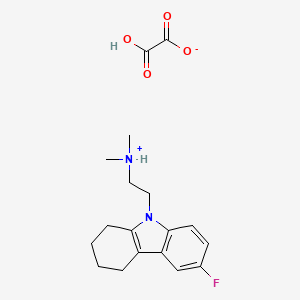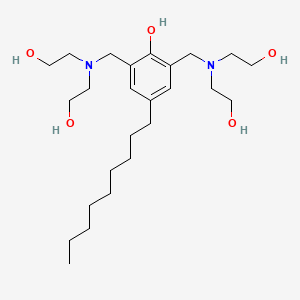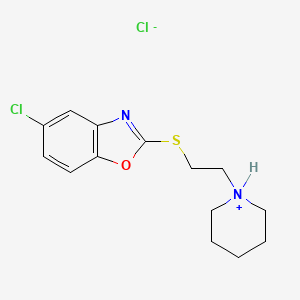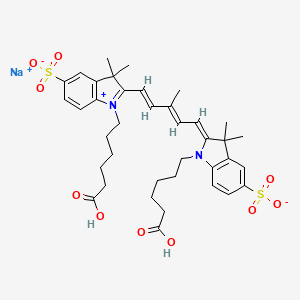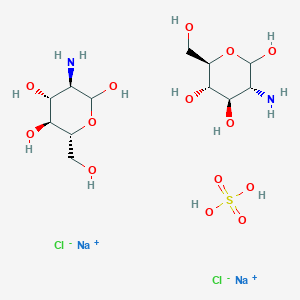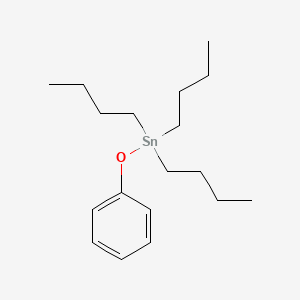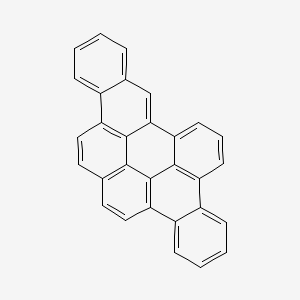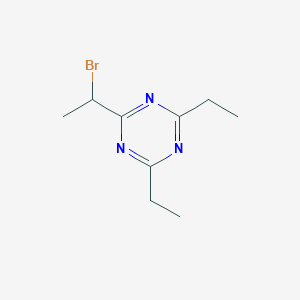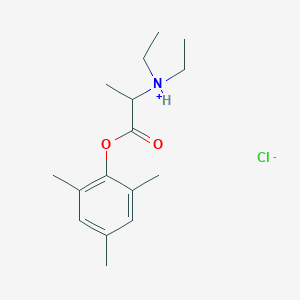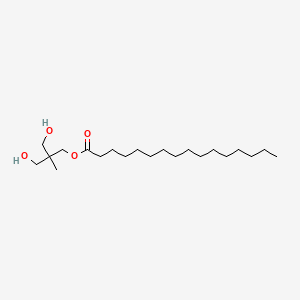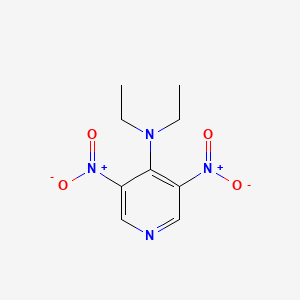
3,5-Dinitro-4-diethylaminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-4-diethylaminopyridine is a chemical compound with the molecular formula C9H12N4O4 It is known for its unique structure, which includes a pyridine ring substituted with diethylamino and dinitro groups
Métodos De Preparación
The synthesis of 3,5-Dinitro-4-diethylaminopyridine typically involves nitration reactions. One common method includes the nitration of 4-diethylaminopyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
3,5-Dinitro-4-diethylaminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Aplicaciones Científicas De Investigación
3,5-Dinitro-4-diethylaminopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,5-Dinitro-4-diethylaminopyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the diethylamino group can interact with various biological molecules. These interactions can lead to changes in cellular processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
3,5-Dinitro-4-diethylaminopyridine can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): Unlike this compound, DMAP is primarily used as a nucleophilic catalyst in organic synthesis.
3,5-Dinitro-4-methylaminopyridine: This compound has similar nitro substitutions but differs in the amino group, leading to different chemical properties and applications.
3,5-Dinitro-4-aminopyridine: The absence of alkyl groups on the amino nitrogen makes this compound less lipophilic compared to this compound.
Propiedades
Número CAS |
31872-72-7 |
|---|---|
Fórmula molecular |
C9H12N4O4 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
N,N-diethyl-3,5-dinitropyridin-4-amine |
InChI |
InChI=1S/C9H12N4O4/c1-3-11(4-2)9-7(12(14)15)5-10-6-8(9)13(16)17/h5-6H,3-4H2,1-2H3 |
Clave InChI |
AHPIGBFMVWMRGM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



